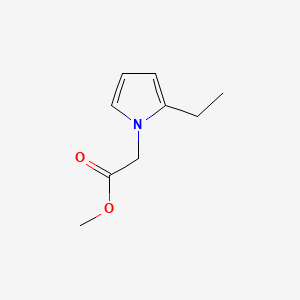

Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate

Description

Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate is a pyrrole-derived ester featuring a 1H-pyrrole ring substituted with an ethyl group at the 2-position and linked to a methyl acetate moiety via a methylene bridge. The pyrrole core, a five-membered aromatic heterocycle with one nitrogen atom, confers aromatic stability and electron-rich characteristics. The ethyl substituent enhances lipophilicity, while the ester group influences solubility and reactivity. This compound is of interest in medicinal chemistry due to the biological relevance of pyrrole derivatives, including antitumor and kinase-inhibiting activities .

Properties

CAS No. |

153396-66-8 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.208 |

IUPAC Name |

methyl 2-(2-ethylpyrrol-1-yl)acetate |

InChI |

InChI=1S/C9H13NO2/c1-3-8-5-4-6-10(8)7-9(11)12-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

NAVMPFSFWOURBA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CN1CC(=O)OC |

Synonyms |

1H-Pyrrole-1-aceticacid,2-ethyl-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrrole- and Imidazole-Based Esters

| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate | Pyrrole | 2-ethyl, methyl acetate | C₉H₁₃NO₂ | 167.21 (calculated) | Pyrrole, ester, ethyl |

| Methyl (1H-pyrrol-2-ylcarbonylamino)acetate | Pyrrole | 2-carbonylamino, methyl acetate | C₈H₁₀N₂O₃ | 182.18 | Pyrrole, amide, ester |

| Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | Pyrrolopyridine (fused) | Fused pyridine ring, methyl acetate | C₁₀H₁₀N₂O₂ | 190.20 | Pyrrolopyridine, ester |

| Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate | Imidazole | 2-phenyl, ethyl acetate | C₁₃H₁₄N₂O₂ | 230.26 | Imidazole (2N), ester, phenyl |

Key Observations :

- Core Heterocycle : Pyrrole derivatives exhibit lower basicity compared to imidazole analogs (e.g., ’s imidazole-based esters) due to the presence of a single nitrogen atom versus imidazole’s two .

- Substituent Effects: The ethyl group in the target compound enhances hydrophobicity relative to the carbonylamino group in Methyl (1H-pyrrol-2-ylcarbonylamino)acetate, which may improve membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- LogP Trends : Imidazole-based esters (e.g., LogP ~2.1) are more lipophilic than pyrrole analogs due to aromatic phenyl substituents .

- Synthetic Routes: Pyrrole derivatives often employ condensation or alkylation (e.g., ’s use of cyanoacetate condensation for pyrrole-aldehyde coupling) , while imidazole analogs utilize cyclization reactions .

Key Observations :

- Pyrrole vs. Imidazole : Pyrrole derivatives (e.g., antitumor agents) often target kinases, whereas imidazole analogs (e.g., ’s compounds) show broader anti-inflammatory applications .

- Substituent Impact : Bromo or chloro substituents on pyrrole (e.g., ’s dibromo derivatives) enhance bioactivity but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.